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Compound of Interest

Compound Name: 1-Benzofuran-2-ylmethanol

Cat. No.: B1272951

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-
Benzofuran-2-ylmethanol (also known as 2-(Hydroxymethyl)benzofuran). Due to the limited
availability of published experimental spectra for this specific molecule, this guide presents a
combination of data from the parent benzofuran structure, predicted spectral values, and
established principles of spectroscopic analysis. This information is intended to serve as a
reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical
chemistry.

Molecular Structure and Properties

e Chemical Name: 1-Benzofuran-2-ylmethanol

e Synonyms: 2-(Hydroxymethyl)benzofuran, Benzofuran-2-methanol
o CAS Number: 55038-01-2

e Molecular Formula: CoHsOz[1]

e Molecular Weight: 148.16 g/mol
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e Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[2] The following tables present the predicted *H and *3C NMR spectral data for 1-
Benzofuran-2-ylmethanol, based on the known spectra of benzofuran and the expected
electronic effects of the hydroxymethyl substituent.

'H NMR Spectral Data (Predicted)

e Solvent: CDCIs
e Frequency: 400 MHz

 Internal Standard: Tetramethylsilane (TMS)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
~7.60 d 1H H-7
~7.50 d 1H H-4
~7.30 t 1H H-5 or H-6
~7.22 t 1H H-6 or H-5
~6.75 S 1H H-3
~4.80 S 2H -CH20H
~2.00 (broad) s 1H -CH20H

3C NMR Spectral Data (Predicted)

e Solvent: CDCIs
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e Frequency: 101 MHz

Chemical Shift (6, ppm) Carbon Assignment
~155.0 C-7a

~154.5 C-2

~128.5 C-3a

~124.0 C-5

~122.8 C-6

~121.0 C-4

~111.5 C-7

~103.0 C-3

~57.5 -CH20H

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.[3] The table below lists the expected
characteristic IR absorption bands for 1-Benzofuran-2-ylmethanol.
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
3400 - 3200 Strong, Broad O-H stretch Alcohol (-OH)
3100 - 3000 Medium C-H stretch (sp?) Aromatic C-H
2950 - 2850 Medium C-H stretch (sp?) Aliphatic C-H (-CH2)
1600 - 1450 Medium-Strong C=C stretch Aromatic Ring
C-O stretch Aryl Ether (furan C-O-
~1250 Strong )
(asymmetric) C)
Primary Alcohol (-
1100 - 1000 Strong C-O stretch
CH20H)
ortho-disubstituted
~750 Strong C-H out-of-plane bend

benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[4] The following data are predicted for 1-Benzofuran-2-ylmethanol.

m/z (Mass-to-Charge

. Adduct/Fragment Description
Ratio)
149.05971 [M+H]*+ Protonated molecular ion
148.05188 [M]* Molecular ion
147.04515 [M-H]~ Deprotonated molecular ion
Loss of water from the
131.04969 [M+H-H201*
protonated molecule
118.04186 [M-CH20]* Loss of formaldehyde
Loss of the hydroxymethyl
117.03405 [M-CH20H]*

radical
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Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic
compounds like 1-Benzofuran-2-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
= 0.00 ppm).

Data Acquisition: Acquire the *H NMR spectrum. Following this, acquire the 3C NMR
spectrum, typically with proton decoupling to simplify the spectrum to single lines for each
unique carbon atom.

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method): If the sample is a low-melting solid or oil, place a
small drop between two NaCl or KBr plates to create a thin film.

Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., CCla or CHCIs).

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically
over the range of 4000 to 400 cm~1. A background spectrum of the salt plates or solvent
should be recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile solvent such as methanol or acetonitrile.[1]
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¢ lonization: Introduce the sample into the mass spectrometer. Electron Impact (El) is a
common method for small molecules, which involves bombarding the sample with high-
energy electrons to form a molecular ion and fragment ions.[5] Electrospray ionization (ESI)
is a softer technique often used with LC-MS.

* Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 1-Benzofuran-2-ylmethanol using the described spectroscopic techniques.

Spectroscopic Techniques

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (*H, 13C)
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Caption: Workflow for structural elucidation using MS, IR, and NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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